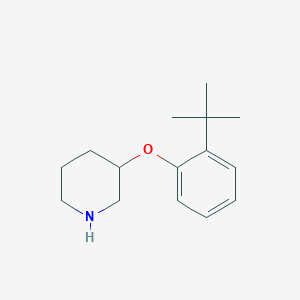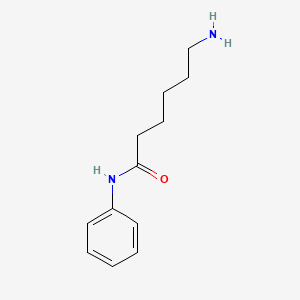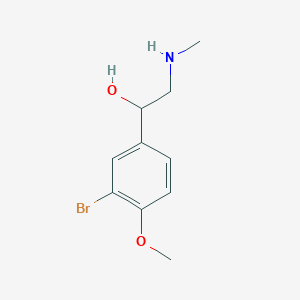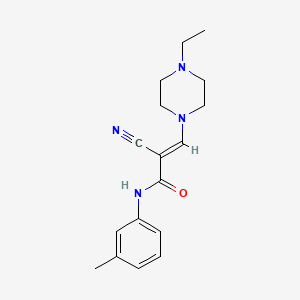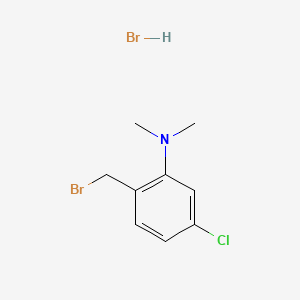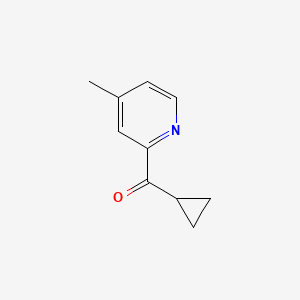
2-Cyclopropanecarbonyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropanecarbonyl-4-methylpyridine is an aromatic compound that has garnered attention in various scientific fields due to its significant chemical and biological properties. This compound, with the molecular formula C10H11NO and a molecular weight of 161.2, is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One commonly used method for synthesizing 2-Cyclopropanecarbonyl-4-methylpyridine involves the reaction of 4-methylpyridine with cyclopropanecarbonyl chloride in the presence of a base catalyst. This reaction typically occurs at room temperature and offers good efficiency and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis method mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropanecarbonyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it a candidate for research in biological systems.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mécanisme D'action
The mechanism by which 2-Cyclopropanecarbonyl-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are still under investigation, the compound is believed to interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Cyclopropyl(4-methyl-2-pyridinyl)methanone
- Methanone, cyclopropyl(4-methyl-2-pyridinyl)-
Comparison: 2-Cyclopropanecarbonyl-4-methylpyridine stands out due to its unique structure, which includes a cyclopropane ring attached to a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
cyclopropyl-(4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C10H11NO/c1-7-4-5-11-9(6-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clé InChI |
ZHOHRZXEGKRRMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
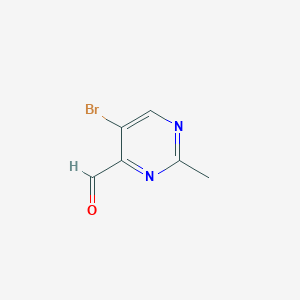
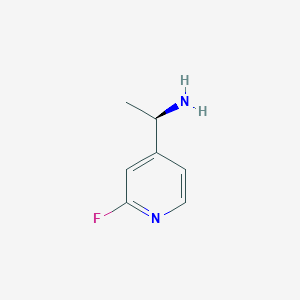
![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
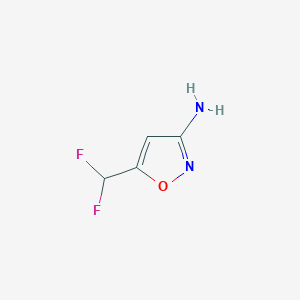
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13579753.png)
